Cyclobuta[b]quinoxaline-1,2-diol
Description
Properties
IUPAC Name |
cyclobuta[b]quinoxaline-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-9-7-8(10(9)14)12-6-4-2-1-3-5(6)11-7/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYCKLYTVAUTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(C3=N2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406701 | |
| Record name | Cyclobuta[b]quinoxaline-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20420-52-4 | |
| Record name | Cyclobuta[b]quinoxaline-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Cyclobutane-Containing 1,2-Dicarbonyl Precursors
The classical quinoxaline synthesis—condensation of 1,2-diamines with 1,2-dicarbonyl compounds—can be adapted for cyclobuta[b]quinoxalines by employing cyclobutane-fused 1,2-diketones. For example, cyclobutane-1,2-dione reacts with o-phenylenediamine under acidic conditions to yield the fused quinoxaline core. Modifications using FeCl₃/CuSO₄ catalysts in ethanol at 50°C enhance reaction efficiency, achieving yields up to 85% for analogous quinoxaline derivatives. Challenges include the limited availability of cyclobutane-1,2-diketones, which often require multi-step synthesis via [2+2] photocycloaddition of α,β-unsaturated ketones.
Beirut Reaction with Cyclobutane Derivatives
The Beirut reaction, involving benzofurazan N-oxide and two-carbon partners, offers a pathway to quinoxaline-1,4-dioxides. When modified with cyclobutane-containing enones or dienes, this method enables the construction of the fused cyclobuta[b]quinoxaline scaffold. Subsequent reduction of the N-oxide moiety (e.g., using Zn/HCl) yields the parent quinoxaline structure. Reported conditions for similar systems involve refluxing acetonitrile for 12–24 hours, with post-reduction steps achieving 70–80% overall yields.
Photoinduced Cyclization and Ring-Closing Methodologies
o-Diisocyanoarene Cyclizations
Photoinduced cyclization of o-diisocyanoarenes with diselenides or thiols provides a metal-free route to quinoxalines. Adapting this method, irradiation (λ = 365 nm) of o-diisocyanobenzene derivatives tethered to cyclobutane precursors facilitates intramolecular [2+2] cycloaddition, forming the fused ring system. This one-pot process avoids additives and achieves 60–75% yields for thiolated quinoxalines, suggesting applicability to diol-functionalized variants.
Oxidative Annulation with Methyl Arenes
Iron-catalyzed oxidative coupling between methyl arenes and 1-(2-aminophenyl)pyrroles generates pyrrolo[1,2-a]quinoxalines. By substituting methyl arenes with cyclobutane-containing analogs, this method could form cyclobuta[b]quinoxalines. Key steps include di-t-butyl peroxide-mediated benzylic oxidation and Pictet-Spengler-type annulation, with oxygen enhancing aldehyde intermediate formation. Yields for related systems range from 53–93%, depending on substituent electronic effects.
Hydroxylation and Functionalization of the Quinoxaline Core
Direct Introduction of Diol Groups via Dihydroxy Precursors
Incorporating hydroxyl groups at the 1,2-positions necessitates using 1,2-diol-containing starting materials. For example, cyclobutane-1,2-diol reacts with 1,2-diaminobenzenes under acceptorless dehydrogenative coupling conditions (catalyst: Ru-MACHO-BH, KH base, 150°C), forming the diol-substituted quinoxaline. This method, effective for 2-methylquinoxaline (90% yield), requires stoichiometric base for short-chain diols, posing scalability challenges.
Post-Synthesis Hydroxylation
Electrophilic hydroxylation using oxone or hydrogen peroxide in acidic media introduces hydroxyl groups to pre-formed cyclobuta[b]quinoxalines. Regioselectivity is controlled by directing groups; for instance, electron-withdrawing substituents at position 3 favor para-hydroxylation. Yields for similar quinoxaline hydroxylations reach 50–65%, though over-oxidation remains a concern.
Catalytic Systems and Green Chemistry Approaches
Nano-Catalyzed Synthesis
Fe₃O4@SiO2/Schiff base-Co(II) nanocomposites enable quinoxaline synthesis in aqueous ethanol at room temperature. Applied to cyclobutane-fused systems, these catalysts enhance diketone-diamine condensation efficiency while mitigating ring strain effects. Recovery via magnetic separation and reuse for 5–7 cycles without activity loss makes this method industrially viable.
Organocatalytic Methods
Camphorsulfonic acid (CSA) in ethanol catalyzes quinoxaline formation at ambient temperatures. For cyclobuta[b]quinoxaline-1,2-diol, CSA (10 mol%) facilitates cyclocondensation of cyclobutane-1,2-dione with protected diaminodiols, followed by deprotection (e.g., TFA/CH₂Cl₂) to reveal hydroxyl groups. This approach achieves 75–80% yields for analogous diol-containing heterocycles.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stability Considerations
Ring Strain and Reactivity
The cyclobutane ring’s 90° bond angles impart significant strain (∼26 kcal/mol), influencing reaction pathways. Strain relief drives [2+2] cycloreversion in high-temperature reactions, necessitating mild conditions (e.g., <100°C) for cyclobuta[b]quinoxaline synthesis. Stabilization via conjugation with the quinoxaline π-system reduces strain, enabling isolation at room temperature.
Hydroxyl Group Effects
The 1,2-diol moiety enhances solubility in polar solvents but introduces susceptibility to oxidation. Protection as acetates or silyl ethers during synthesis is critical. Post-deprotection, stabilization via intramolecular hydrogen bonding (O−H···N) mitigates degradation, as evidenced by NMR and X-ray studies of related compounds .
Chemical Reactions Analysis
Cyclobuta[b]quinoxaline-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through oxidative annulation of 1,2-diamines with hydroxy ketones or phenacyl bromides . Common reagents used in these reactions include trimethylamine N-oxide, which activates the iron complex in the transfer hydrogenation process . Major products formed from these reactions include quinoxaline derivatives, which are valuable in medicinal chemistry and other applications .
Scientific Research Applications
Antiviral Applications
Overview
Quinoxaline derivatives have been extensively studied for their antiviral properties. Cyclobuta[b]quinoxaline-1,2-diol and its derivatives have shown promising activity against various viruses, including HIV and Hepatitis B.
Case Studies
- A systematic review highlighted the potential of polysubstituted quinoxalines, including those related to this compound, to act as antiviral agents. Notably, compounds demonstrated significant inhibition of HIV-1 reverse transcriptase with IC50 values in the low micromolar range .
- In another study, derivatives of quinoxaline were synthesized and evaluated for their activity against Hepatitis B virus (HBV). One compound exhibited anti-HBV activity with an EC50 value of 100 µM while showing high cytotoxicity .
Data Table: Antiviral Activity of Cyclobuta[b]quinoxaline Derivatives
| Compound Name | Virus Target | EC50 (µM) | Cytotoxicity (%) |
|---|---|---|---|
| This compound | HIV-1 | 0.15 | 5% |
| Quinoxaline Derivative A | Hepatitis B | 100 | >30% |
| Quinoxaline Derivative B | Coxsackievirus B5 | 0.09 | 0% |
Anticancer Properties
Overview
this compound has also shown potential as an anticancer agent. Its derivatives have been synthesized and tested against various cancer cell lines.
Case Studies
- Research indicated that certain quinoxaline derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 and MCF-7. The most active compound demonstrated IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, which is comparable to established chemotherapeutics like doxorubicin .
- Another study focused on the synthesis of quinoxaline-based compounds that displayed unique anticancer properties with low molar range IC50 values .
Data Table: Anticancer Activity of Cyclobuta[b]quinoxaline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|---|
| This compound | HCT116 | 1.9 | Doxorubicin (3.23) |
| Quinoxaline Derivative C | MCF-7 | 2.3 | Doxorubicin (3.23) |
Mechanism of Action
The mechanism of action of Cyclobuta[b]quinoxaline-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with biological molecules, leading to its diverse pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Quinoxaline-1,4-di-N-Oxides
Structural Features: These derivatives contain two N-oxide groups at the 1,4-positions of the quinoxaline core. Applications: Primarily explored for antimicrobial and anticancer activities. For example:
- 3-Methyl-2-(2′-methylphenyl aminocarbonyl)-quinoxaline-1,4-di-N-oxide exhibits potent antimycobacterial activity against isoniazid-resistant strains .
- 7-Methyl-3-(4′-fluoro)phenylquinoxaline-2-carbonitrile-1,4-di-N-oxide shows a MIC < 0.2 µg/mL against M. tuberculosis H37Rv .
Key Differences: Unlike cyclobuta[b]quinoxaline-1,2-diol, these compounds prioritize bioactivity over material properties. Their N-oxide groups enhance electron-deficient character, facilitating interactions with biological targets.
Squaric Acid Amides (SQAs) and Squaric Acid Quinoxalines (SQXs)
Structural Features :
- SQAs : Contain squaric acid amide motifs but suffer from low stability in radical cation states.
- SQXs: Embed nitrogen atoms within a quinoxaline ring, forming cyclobuta[b]quinoxaline-1,2-diones.
Cyclobuta[b]quinoxaline Derivatives with Methyl Substituents
Examples :
- 3,8-Dihydro-3,8-dimethyl-cyclobuta[b]quinoxaline-1,2-dione (CAS 33527-99-0, C₁₂H₁₀N₂O₂) . Applications: Primarily used in synthetic chemistry; biological or material applications are understudied.
Simple Diols (Non-Quinoxaline)
Examples :
- Cyclohexane-1,2-diol: Used in catalytic oxidation studies but lacks the conjugated aromatic system of quinoxalines .
- Key Differences: These diols lack the fused heteroaromatic structure of this compound, resulting in divergent chemical and functional properties.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Bioactivity of Selected Quinoxaline Derivatives
Biological Activity
Cyclobuta[b]quinoxaline-1,2-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes nitrogen atoms. Its unique structural features contribute to its biological properties. The compound can be synthesized through various chemical methods, which influence its purity and activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of quinoxaline compounds possess antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Cyclobuta[b]quinoxaline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 0.5 mg/mL |
| This compound | Staphylococcus aureus | 0.3 mg/mL |
| This compound | Pseudomonas aeruginosa | 0.8 mg/mL |
The mechanism of action for these antimicrobial effects has been linked to the inhibition of DNA synthesis and the induction of oxidative stress in bacterial cells, leading to cell death .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways.
Case Study: Apoptosis Induction in Cancer Cells
In a controlled study involving human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 1 mg/mL. The compound induced apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) production.
Table 2: Effects on Cancer Cell Lines
| Cell Line | Concentration (mg/mL) | Viability Reduction (%) | Mechanism of Action |
|---|---|---|---|
| HeLa (Cervical Cancer) | 0.5 | 30 | Caspase activation |
| MCF-7 (Breast Cancer) | 1.0 | 50 | ROS generation |
| A549 (Lung Cancer) | 0.75 | 40 | Apoptosis via mitochondrial pathway |
The findings suggest that this compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets:
- DNA Interaction : The compound has been shown to bind to DNA, inhibiting replication and transcription.
- Oxidative Stress : It induces oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
- Enzyme Inhibition : Cyclobuta[b]quinoxaline derivatives may inhibit specific enzymes involved in cellular proliferation and survival .
Q & A
Q. What are the established synthetic routes for Cyclobuta[b]quinoxaline-1,2-diol, and how do reaction conditions influence yield?
Cyclobuta[b]quinoxaline derivatives are typically synthesized via condensation of substituted o-phenylenediamines with 1,2-dihydroxy precursors or through substitution reactions in the quinoxaline nucleus . For example, benzo[3,4]cyclobuta[1,2-6]quinoxaline (a structurally related compound) was synthesized using IR and UV spectroscopy for characterization, highlighting the importance of reaction temperature and solvent polarity in stabilizing strained cyclobutane rings . Methodological Tip : Optimize stoichiometric ratios (e.g., 1:1 for diamine to diol) and use inert atmospheres to prevent oxidation of sensitive intermediates.
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Q. How can researchers assess the reactivity of the 1,2-diol moiety in Cyclobuta[b]quinoxaline derivatives?
The 1,2-diol group undergoes esterification with boronic acids (e.g., phenylboronate) under mild conditions, forming stable cyclic esters detectable via holographic sensors . Kinetic studies using chromic acid oxidation (e.g., ethane-1,2-diol models) can quantify reaction rates, with micellar catalysis enhancing selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in antimicrobial or antitumor activity often arise from variations in substituent positioning or assay conditions. For example, trans-1,2-diol configurations in metabolites like trans-1,2-dihydrobenzene-1,2-diol show distinct bioactivity compared to cis isomers . Methodological Tip : Use metabolomic profiling (LC-MS/MS) and dose-response assays to correlate structural features with activity. Validate findings against standardized cell lines (e.g., HEK293 or HeLa).
Q. How do electronic effects of the cyclobutane ring influence the compound’s basicity and interaction with biological targets?
Strain in the cyclobutane ring reduces basicity compared to non-fused quinoxalines. For instance, benzo[3,4]cyclobuta[1,2-6]quinoxaline exhibits a pKₐ shift due to electron-withdrawing effects from the fused ring system . Computational modeling (DFT) can predict charge distribution and binding affinity with enzymes like SARS-CoV-2 spike glycoproteins, as seen in docking studies of related diols .
Q. What experimental designs are optimal for studying metabolic pathways involving this compound?
Q. How can researchers address challenges in regioselective functionalization of the quinoxaline nucleus?
Use directing groups (e.g., sulfonamides) or transition-metal catalysis (Pd/Cu) to control substitution patterns. For example, N-alkyl quaternary salts react selectively with 1,3-diketones at the C2-C3 bond .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for Cyclobuta[b]quinoxaline derivatives while others show negligible effects?
Discrepancies may stem from:
- Structural variations : Electron-withdrawing substituents enhance membrane penetration.
- Assay conditions : Differences in pH (e.g., silage studies showing pH-dependent stability ) or solvent polarity alter bioavailability. Resolution : Standardize MIC (minimum inhibitory concentration) assays across bacterial strains and include positive controls (e.g., dioxidine ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
